molecular formula C24H20N2O2 B11542371 N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide

Cat. No.: B11542371
M. Wt: 368.4 g/mol
InChI Key: LVKLIMAWPNHYPX-PCLIKHOPSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine. This specific compound features an anthracene moiety, which is known for its aromatic properties and photophysical characteristics, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-ethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and control .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially disrupting their function. Additionally, its photophysical properties enable it to participate in photoinduced electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE is unique due to its specific combination of an anthracene moiety and an ethoxybenzohydrazide group. This structure imparts distinct photophysical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-ethoxybenzamide

InChI

InChI=1S/C24H20N2O2/c1-2-28-23-14-8-7-13-21(23)24(27)26-25-16-22-19-11-5-3-9-17(19)15-18-10-4-6-12-20(18)22/h3-16H,2H2,1H3,(H,26,27)/b25-16+

InChI Key

LVKLIMAWPNHYPX-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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